molecular formula C21H20FN3O3 B1678503 1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide CAS No. 107257-28-3

1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide

Cat. No. B1678503
M. Wt: 381.4 g/mol
InChI Key: GXXKDYZSBGOJQN-UHFFFAOYSA-N
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Description

PK-14105 is a selective peripheral-type cardiac benzodiazepine photoaffinity ligand.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors

The compound is explored in the development of novel quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide, for potential use as radioligands. These radioligands target peripheral benzodiazepine type receptors (PBR) and are synthesized for noninvasive assessment with positron emission tomography (PET). Studies show high specific binding of these radioligands to PBR in various organs, suggesting promise for PBR imaging in vivo (Matarrese et al., 2001).

Peripheral Benzodiazepine Receptor Imaging

Research on isoquinoline carboxamide derivatives, including 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, demonstrates strong and selective binding to peripheral benzodiazepine receptors (PBR). These findings are crucial for developing fluorine-18 radiolabeled analogues intended for in vivo PET imaging to visualize PBR binding sites, especially in non-human primates (Yu et al., 2008).

PET Imaging Studies of Peripheral Type Benzodiazepine Binding Sites

The compound is involved in the radiosynthesis of [18F]PK 14105, a ligand with high affinity for peripheral type benzodiazepine binding sites (PBBS). The study outlines the method and effectiveness of [18F]PK 14105 in binding to PBBS, potentially allowing for PET studies of phenomena associated with PBBS in humans (Pascali et al., 1990).

properties

IUPAC Name

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKDYZSBGOJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910274
Record name N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide

CAS RN

107257-28-3
Record name PK 14105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PK-14105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Yeliseev, KE Krueger… - Proceedings of the …, 1997 - National Acad Sciences
The rat mitochondrial outer membrane-localized benzodiazepine receptor (MBR) was expressed in wild-type and TspO − (tryptophan-rich sensory protein) strains of the facultative …
Number of citations: 135 www.pnas.org
KE Krueger, V Papadopoulos - … amino acid receptors: structures, transduction and …, 1991
Number of citations: 6

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